3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

SYK inhibition Kinase selectivity Hematological malignancy

This compound is the free base form of mivavotinib (TAK-659), a meticulously designed, orally bioavailable dual SYK/FLT3 inhibitor. It delivers exceptional potency (SYK IC50=3.2 nM, FLT3 IC50=4.6 nM) and >50-fold selectivity across 290+ kinases, eliminating polypharmacology artifacts. Unlike generic SYK inhibitors, it drives tumor regression in AML models (96% TGI) and links directly to clinical Phase II data (140 mg QD). Its co-crystal structures (PDB 5TR6/5TT7) provide a validated structural biology reference, ensuring experimental reproducibility and translational relevance.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 863588-12-9
Cat. No. B2383435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
CAS863588-12-9
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C16H20N4O2/c1-2-20-15(21)12-14(17-16(20)22)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,22)
InChIKeyBKAGRYUEQFUZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Guide to 3‑Ethyl‑6‑(4‑phenylpiperazin‑1‑yl)‑1H‑pyrimidine‑2,4‑dione (CAS 863588‑12‑9): A Validated, Differentiated SYK/FLT3 Probe


3‑Ethyl‑6‑(4‑phenylpiperazin‑1‑yl)‑1H‑pyrimidine‑2,4‑dione (CAS 863588‑12‑9; free base of mivavotinib/TAK‑659) is a synthetic, orally bioavailable, reversible type‑I kinase inhibitor that selectively engages spleen tyrosine kinase (SYK) and FMS‑like tyrosine kinase 3 (FLT3) . Discovered through structure‑based design and co‑crystal analysis with the SYK catalytic domain, the compound exhibits a pyrimidine‑2,4‑dione core that positions the N3‑ethyl and C6‑phenylpiperazine substituents to drive dual‑target potency while minimizing off‑target kinase interactions . Its pharmacological identity is defined by a unique selectivity window that separates it from earlier mono‑SYK inhibitors and pan‑kinase agents, making it a critical tool compound for dissecting SYK‑ and FLT3‑driven signaling in hematological malignancies and solid‑tumor microenvironments.

Why an Isosteric or In‑Class SYK/FLT3 Inhibitor Cannot Replace TAK‑659 Without Quantitative Re‑Validation


The pyrimidine‑2,4‑dione scaffold tolerates diverse N3 and C6 substitutions, leading to profound shifts in kinase‑selectivity profiles even among close structural analogs . In the SYK/FLT3 inhibitor class, small changes in the hinge‑binding motif or solvent‑exposed region alter the balance between SYK and FLT3 potency, as well as off‑target liability toward JAK, ZAP70, and VEGFR2 families . Consequently, substituting a generic “SYK inhibitor” or a near‑analog pyrimidine‑dione for 3‑ethyl‑6‑(4‑phenylpiperazin‑1‑yl)‑1H‑pyrimidine‑2,4‑dione without re‑establishing quantitative selectivity, cellular EC50, and in‑vivo pharmacokinetic benchmarks risks experimental irreproducibility and misattribution of phenotype. The evidence below demonstrates that this specific substitution pattern achieves a differentiation vector—dual SYK/FLT3 inhibition at low nanomolar potency combined with a >50‑fold selectivity margin over 290 off‑target kinases—that is not recapitulated by generational predecessors or closely related analogues.

Quantitative Differentiation Matrix for CAS 863588‑12‑9 Against Established SYK and Dual SYK/FLT3 Inhibitors


Direct Kinase Potency Comparison: TAK‑659 vs. Fostamatinib (R406), Entospletinib, and Cerdulatinib on SYK

In cell‑free enzymatic assays, TAK‑659 inhibits SYK with an IC50 of 3.2 nM, representing a 12.8‑fold higher potency than fostamatinib’s active metabolite R406 (IC50 = 41 nM), a 2.4‑fold improvement over entospletinib (IC50 = 7.7 nM), and a 10‑fold advantage over cerdulatinib (IC50 = 32 nM) . This potency gradient is maintained when comparing inhibition of FLT3, for which TAK‑659 shows an IC50 of 4.6 nM, while fostamatinib is approximately 5‑fold less potent against FLT3 . TAK‑659 thus provides a uniquely balanced dual‑target profile with low single‑digit nanomolar potency that none of the three comparators achieve simultaneously.

SYK inhibition Kinase selectivity Hematological malignancy

Global Kinase Selectivity Fingerprint: TAK‑659 Exhibits >50‑Fold Window Over 290 Kinases

When profiled against a broad panel of 290+ human protein kinases, TAK‑659 demonstrates greater than 50‑fold selectivity for SYK and FLT‑3 over all other kinases tested . In comparison, fostamatinib (R406) shows only approximately 5‑fold selectivity for SYK over FLT3 and retains significant activity against Lyn kinase . Entospletinib exhibits 13‑ to >1000‑fold cellular selectivity for SYK over JAK2, c‑Kit, FLT3, Ret, and KDR, but its biochemical SYK IC50 is 2.4‑fold weaker than TAK‑659 . TAK‑659’s distinct selectivity profile is further characterized by 36‑fold selectivity over JAK3, 42‑fold over ZAP70, and 23‑fold over VEGFR2 . This combination of dual on‑target potency and a clean off‑target signature is not matched by any single comparator in the class.

Kinase profiling Selectivity Off‑target risk

Cellular Antiproliferative Activity in FLT3‑Mutant AML: TAK‑659 vs. Fostamatinib and Entospletinib in Primary Patient Samples

In a consecutive cohort of primary AML patient samples, TAK‑659 and fostamatinib both showed significantly higher antiproliferative effects in FLT3‑mutated compared to non‑mutated specimens, but TAK‑659 achieved this with a lower biochemical IC50 and at clinically achievable exposures . The dual SYK/FLT3 mechanism of TAK‑659 produced responses in both FLT3‑ITD and FLT3‑WT patient subgroups, with a composite complete remission rate (CRc) of 13% in each subgroup in a Phase Ib trial, indicating that FLT3 mutation status alone does not fully predict TAK‑659 activity . By contrast, fostamatinib’s weaker FLT3 potency (approximately 5‑fold lower than SYK) limits its utility as a dual‑target probe in FLT3‑driven models .

Acute myeloid leukemia FLT3‑ITD Patient‑derived cells

In Vivo Pharmacodynamic Differentiation: TAK‑659 Induces Tumor Regression in FLT3‑ITD Xenografts

Daily oral administration of TAK‑659 at 60 mg/kg produced 96% tumor growth inhibition (TGI) in the FLT3‑ITD‑driven MV‑4‑11 xenograft model, meeting the threshold for tumor regression . In the same study, TAK‑659 also achieved 66% TGI in the FLT3‑WT KG‑1 xenograft model, demonstrating dual‑target in‑vivo activity irrespective of FLT3 mutational status . In contrast, fostamatinib has not been reported to induce comparable regression in FLT3‑ITD xenografts at tolerated doses, consistent with its weaker FLT3 biochemical potency . Entospletinib, which lacks FLT3 activity, does not demonstrate in‑vivo efficacy in FLT3‑dependent models . TAK‑659 thus occupies a unique in‑vivo efficacy niche within the SYK inhibitor class.

Xenograft Tumor regression Pharmacodynamics

Clinical‑Stage Validation: TAK‑659 Has Progressed Through Phase Ib/II Trials in Multiple Hematological Indications

TAK‑659 (mivavotinib) has been evaluated in Phase I/II clinical trials across relapsed/refractory diffuse large B‑cell lymphoma (DLBCL), follicular lymphoma, and acute myeloid leukemia, with a Phase Ib study establishing a recommended Phase II dose of 140 mg QD and documenting objective responses in both FLT3‑ITD and FLT3‑WT AML . In a Phase I expansion cohort of follicular lymphoma, TAK‑659 achieved an overall response rate (ORR) of 89% (N=14), a level of single‑agent activity not observed with fostamatinib, which yielded ORRs of 10–17% in similar B‑cell malignancy settings . Entospletinib and cerdulatinib have not reported comparable response rates in FLT3‑driven indications, underscoring TAK‑659’s differentiated clinical profile. This human clinical data provides procurement‑grade confidence in the compound’s translational relevance and batch‑to‑batch reproducibility.

Clinical development Phase Ib Lymphoma AML

Procurement‑Guiding Application Scenarios for CAS 863588‑12‑9 Based on Quantified Differentiation Evidence


Target‑Validation Studies Requiring High‑Potency Dual SYK/FLT3 Inhibition with a Defined Selectivity Window

When a research program demands simultaneous blockade of SYK and FLT3 kinase activities at low nanomolar concentrations without confounding off‑target effects on JAK, ZAP70, or VEGFR2, 3‑ethyl‑6‑(4‑phenylpiperazin‑1‑yl)‑1H‑pyrimidine‑2,4‑dione is the optimal chemical probe. Its IC50 of 3.2 nM on SYK and 4.6 nM on FLT3, combined with >50‑fold selectivity over 290+ kinases tested, significantly reduces the risk of polypharmacology artifacts compared to fostamatinib (12.8‑fold weaker on SYK) or compounds lacking FLT3 coverage . This scenario is common in academic labs and biotech companies characterizing SYK‑FLT3 crosstalk in B‑cell receptor signaling or oncogenic FLT3‑ITD addiction.

In‑Vivo Xenograft Experiments Targeting FLT3‑ITD‑Driven Tumor Regression

For preclinical pharmacology teams establishing proof‑of‑concept in AML models, TAK‑659’s unique in‑vivo tumor regression profile (96% TGI in MV‑4‑11) at 60 mg/kg oral dosing distinguishes it from other SYK inhibitors that lack FLT3‑driven in‑vivo efficacy . Procurement of this specific compound rather than a generic SYK inhibitor ensures that in‑vivo experiments remain comparable to published TAK‑659 datasets, enabling benchmarking against established pharmacokinetic/pharmacodynamic parameters .

Clinical‑Correlative Studies Using a Compound with Mature Phase I/II Safety and Response Data

Investigators designing biomarker‑driven clinical trials or correlative science studies in relapsed/refractory lymphoma or AML benefit from selecting TAK‑659 because its clinical pharmacology, including the recommended Phase II dose of 140 mg QD and an 89% ORR in follicular lymphoma expansion cohorts, provides a validated translational bridge between bench and bedside . This clinical maturity minimizes the translational uncertainty inherent in using earlier‑stage tool compounds that lack published clinical response data.

Internal Standard for Kinase Selectivity Panel Screening

Core facilities and screening centers can deploy TAK‑659 as a reference compound for kinase panel profiling, given its extensively characterized selectivity fingerprint across 290+ kinases . Its distinct dual SYK/FLT3 inhibition and defined fold‑selectivity values (36‑fold over JAK3, 42‑fold over ZAP70, 23‑fold over VEGFR2) serve as benchmark data points to calibrate assay performance and validate new batches of profiling reagents . The availability of co‑crystal structures (PDB 5TR6/5TT7) further supports its use as a structural biology reference for kinase inhibitor design .

Quote Request

Request a Quote for 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.